3-(3-Bromo-benzyl)-imidazolidine-2,4-dione
Overview
Description
3-(3-Bromo-benzyl)-imidazolidine-2,4-dione is an organic compound that features a bromobenzyl group attached to an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-benzyl)-imidazolidine-2,4-dione typically involves the reaction of 3-bromobenzyl bromide with imidazolidine-2,4-dione. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-benzyl)-imidazolidine-2,4-dione undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the imidazolidine ring or the benzyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids, ketones, and aldehydes.
Reduction: Products include alcohols and amines.
Scientific Research Applications
3-(3-Bromo-benzyl)-imidazolidine-2,4-dione has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-benzyl)-imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can participate in binding interactions, while the imidazolidine-2,4-dione core can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Bromobenzyl bromide: A precursor in the synthesis of 3-(3-Bromo-benzyl)-imidazolidine-2,4-dione.
Imidazolidine-2,4-dione: The core structure of the compound, which can be modified to produce various derivatives.
Benzyl imidazolidine-2,4-dione: A similar compound without the bromine substitution.
Uniqueness
This compound is unique due to the presence of the bromobenzyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials.
Properties
IUPAC Name |
3-[(3-bromophenyl)methyl]imidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c11-8-3-1-2-7(4-8)6-13-9(14)5-12-10(13)15/h1-4H,5-6H2,(H,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBPVBXOBMBWIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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